2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Organic Synthesis Medicinal Chemistry Fluorine Chemistry

2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide (CAS 1691069-93-8) is a fluorinated pyridine-3-carboxamide derivative bearing an N‑allyl side chain. Its molecular formula is C₉H₉FN₂O (molecular weight 180.18 g mol⁻¹) and the SMILES notation is C=CCNC(=O)c1cccnc1F.

Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
Cat. No. B8164240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Molecular FormulaC9H9FN2O
Molecular Weight180.18 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=C(N=CC=C1)F
InChIInChI=1S/C9H9FN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13)
InChIKeyNLSBTPVNLQOXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide: Baseline Physicochemical and Structural Profile


2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide (CAS 1691069-93-8) is a fluorinated pyridine-3-carboxamide derivative bearing an N‑allyl side chain. Its molecular formula is C₉H₉FN₂O (molecular weight 180.18 g mol⁻¹) and the SMILES notation is C=CCNC(=O)c1cccnc1F . The compound belongs to the class of 2‑fluoronicotinamide analogs, which have been explored as androgen receptor ligands and kinase-targeted scaffolds . Its defining structural features are the electron‑withdrawing fluorine substituent at the pyridine 2‑position and the terminal olefin of the N‑prop‑2‑en‑1‑yl group, both of which differentiate it from closely related analogs in terms of reactivity, physicochemical properties, and potential biological recognition.

Synthetic utility Fluorinated nicotinamide building block with N‑allyl side chain
Medicinal chemistry Core for androgen receptor ligand SAR and kinase inhibitor scaffolds
Chemical biology Terminal alkene handle for bio‑orthogonal conjugation and PROTAC design

Why 2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide Cannot Be Replaced by Non-Fluorinated or 2‑Chloro Analogs


Simply interchanging 2‑fluoro‑N‑(prop‑2‑en‑1‑yl)pyridine‑3‑carboxamide with its non‑fluorinated (C9H10N2O), 2‑chloro, or de‑allylated analogs overlooks the quantifiable impact of the C2 halogen and the N‑allyl group on reactivity, molecular recognition, and metabolic stability. The 2‑fluoropyridine core reacts with nucleophiles approximately 320‑fold faster than its 2‑chloro counterpart under identical conditions [1], enabling distinct synthetic derivatization pathways. Additionally, the fluorine atom lowers lipophilicity (ΔclogP ≈ −0.7 vs. Cl) while acting as a weak hydrogen‑bond acceptor, whereas chlorine primarily contributes steric bulk and higher polarizability [2]. The N‑allyl terminus provides a bio‑orthogonal handle for thiol‑ene or metathesis chemistry that is absent in the simple primary amide 2‑fluoropyridine‑3‑carboxamide. These orthogonal differences mean that biological target engagement, metabolic fate, and downstream synthetic utility cannot be replicated by generic substitution.

2‑Fluoro vs. 2‑chloro core Nucleophilic substitution rate may differ substantially; synthetic derivatization conditions are not directly transferable.
Lipophilicity and H‑bond profile The fluorine atom alters clogP and hydrogen‑bond acceptor character compared to chloro or unsubstituted analogs, which may shift ADME and target‑engagement behavior.
N‑Allyl vs. de‑allylated or simple alkyl The terminal alkene provides orthogonal reactivity for thiol‑ene or metathesis chemistry; analogs lacking this group cannot support the same bioconjugation or late‑stage diversification strategies.

Product‑Specific Quantitative Evidence Guide: 2‑Fluoro‑N‑(prop‑2‑en‑1‑yl)pyridine‑3‑carboxamide vs. Closest Analogs


Nucleophilic Aromatic Substitution Reactivity: 2‑Fluoro vs. 2‑Chloro Pyridine Core

In competition kinetics with sodium ethoxide (EtONa/EtOH, 25 °C), the 2‑fluoropyridine core undergoes nucleophilic displacement approximately 320 times faster than the corresponding 2‑chloropyridine [1]. Although the published study was performed on the parent 2‑halopyridines, the carboxamide substituent at position 3 is not expected to reverse the intrinsic leaving‑group aptitude; therefore the 320‑fold rate differential constitutes a class‑level constraint on synthetic interconversion strategies.

SNAr reactivity
Class‑level inference
~320‑fold faster vs. 2‑chloro
Enables milder nucleophilic derivatization
Rate advantage from parent 2‑halopyridine study
Organic Synthesis Medicinal Chemistry Fluorine Chemistry

Androgen Receptor Binding Affinity of the 2‑Fluoropyridine‑3‑carboxamide Scaffold

The non‑allylated parent compound, 2‑fluoropyridine‑3‑carboxamide (2‑fluoronicotinamide), binds to the human androgen receptor (AR) with a reported Ki of 8 nM in COS‑7 cell whole‑cell binding assays and inhibits AR‑mediated transcription with an IC₅₀ of 40 nM in Saos‑2 cells [1]. The N‑allyl derivative described here retains the identical 2‑fluoropyridine‑3‑carboxamide pharmacophore, and the allyl group is expected to modulate lipophilicity and target residence time without ablating the core AR recognition elements. Direct comparative data for the N‑allyl compound are not yet published (see Disclaimer below).

AR binding affinity
Cross‑study comparable
Parent scaffold Ki 8 nM (AR); N‑allyl data not published
Scaffold engagement validated; derivative activity to be confirmed
Direct data for this compound required
Endocrinology Prostate Cancer Receptor Pharmacology

Lipophilicity Differential (clogP): 2‑Fluoro vs. 2‑Chloro vs. 2‑H Analogs

Substitution of the pyridine 2‑position with fluorine lowers the calculated partition coefficient (clogP) by approximately 0.5–0.7 log units relative to the 2‑chloro analog and by roughly 0.2–0.4 units relative to the 2‑unsubstituted (2‑H) analog, based on the well‑established Hansch π constants for aromatic fluorine (−0.14), chlorine (+0.71), and hydrogen (0.00) [1]. This translates into higher aqueous solubility, reduced plasma protein binding, and lower volumes of distribution for the 2‑fluoro derivative—properties that are critical for achieving adequate free drug concentrations in vivo.

Lipophilicity shift
Class‑level inference
Δπ(F→Cl) = −0.85
Lower lipophilicity may improve solubility and metabolic profile
Hansch aromatic π constants
ADME Drug Design Physicochemical Profiling

Allyl Group Reactivity: Bio‑orthogonal Handle for Click Chemistry and Late‑Stage Functionalization

The terminal alkene of the N‑prop‑2‑en‑1‑yl substituent provides a chemically addressable handle that is absent in 2‑fluoropyridine‑3‑carboxamide (primary amide) and in N‑methyl or N‑ethyl analogs. The allyl group can undergo thiol‑ene “click” reactions with cysteine‑containing peptides, ruthenium‑catalyzed cross‑metathesis for installing fluorescent or affinity tags, or hydroboration/oxidation to introduce a primary alcohol [1]. The saturated N‑alkyl chain of the closest comparator, N‑propyl‑2‑fluoropyridine‑3‑carboxamide, lacks this reactivity entirely.

Allyl group reactivity
Class‑level inference
3 orthogonal sites (alkene, amide, aryl F)
Supports late‑stage functionalization and bioconjugation
Versatile handle for click chemistry
Chemical Biology PROTAC Design Bioconjugation

Metabolic Stability: Fluorine Blockade of CYP450‑Mediated Oxidation at C2

The electron‑withdrawing fluorine atom at the pyridine 2‑position electronically deactivates the ring toward oxidative metabolism and simultaneously blocks the most common site of CYP450‑mediated hydroxylation, which in non‑fluorinated pyridine‑3‑carboxamides occurs predominantly at the 2‑position (or para to the ring nitrogen) [1]. This “fluorine blocking” strategy is a well‑established medicinal chemistry tactic documented across multiple chemotypes. Quantitative in vitro microsomal stability data for the specific compound are not published; the evidence strength is therefore class‑level.

Metabolic soft‑spot blockade
Class‑level inference
C–F bond ~130 kcal mol⁻¹ vs. C–H ~110
Predicted oxidative metabolism reduction at C2
Microsomal stability data unavailable
Drug Metabolism Pharmacokinetics Lead Optimization

Best Research and Industrial Application Scenarios for 2-Fluoro-N-(prop-2-en-1-yl)pyridine-3-carboxamide


Medicinal Chemistry SAR Exploration Around Androgen Receptor and Kinase Targets

The confirmed nanomolar androgen receptor binding of the parent 2‑fluoropyridine‑3‑carboxamide scaffold [1] positions the N‑allyl derivative as a key intermediate for exploring the effects of N‑substitution on AR affinity, selectivity, and efficacy. The allyl group can be systematically varied to map the steric and electronic requirements of the AR ligand‑binding domain. Additionally, the 2‑fluoropyridine‑3‑carboxamide motif appears in kinase inhibitor programs; the compound can serve as a core scaffold for ATP‑competitive or allosteric kinase inhibitors.

Chemical Biology Probe and PROTAC Linker Attachment

The terminal alkene of the N‑allyl group provides a bio‑orthogonal handle for thiol‑ene click chemistry, enabling conjugation to fluorescent dyes, biotin, or E3 ligase ligands [2]. This makes the compound particularly valuable for PROTAC (Proteolysis Targeting Chimera) design, where the allyl group can serve as a linker attachment point without requiring de novo synthesis of a bifunctional molecule. The orthogonal reactivity of the aryl fluoride allows for independent late‑stage diversification at the pyridine C2 position.

Agrochemical and Fungicide Discovery Programs

Pyridine‑3‑carboxamide derivatives are a privileged scaffold in fungicide discovery, with several commercial agents targeting succinate dehydrogenase (SDH) [3]. The 2‑fluoro substitution enhances metabolic stability in planta, while the N‑allyl group offers a vector for property optimization. The compound can be evaluated as an SDH inhibitor or as an intermediate for synthesizing libraries of pyridinecarboxamide fungicides.

Synthetic Methodology Development Leveraging Orthogonal Reactive Sites

The compound’s three orthogonal reactive sites—aryl fluoride (nucleophilic aromatic substitution), carboxamide (hydrolysis, reduction, or coupling), and terminal alkene (thiol‑ene, metathesis, hydroboration)—make it an ideal substrate for developing chemoselective reaction sequences [1][2]. Methodology chemists can use this compound to demonstrate sequential functionalization strategies with minimal protecting‑group manipulation, which is of high value for both academic and industrial process chemistry groups.

Application
Selection Property
Validation Focus
AR SAR & kinase inhibitor design
Core pharmacophore with N‑allyl diversification vector
Target engagement and selectivity profiling
PROTAC linker attachment & bioconjugation
Terminal alkene for bio‑orthogonal click chemistry
Conjugation efficiency and linker stability
Agrochemical & fungicide discovery
Pyridine‑3‑carboxamide fungicide scaffold
SDH inhibition and in planta stability
Synthetic methodology development
Three orthogonal reactive sites for chemoselective sequences
Reaction sequence chemoselectivity
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